![molecular formula C8H9N3 B1439965 (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine CAS No. 933743-55-6](/img/structure/B1439965.png)
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Vue d'ensemble
Description
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent . A series of derivatives based on the pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, one derivative demonstrated potent antitumor activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM .
Table 1: Antitumor Activity of Pyrrolo[3,2-c]pyridine Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
10t | HeLa | 0.12 |
10t | SGC-7901 | 0.18 |
10t | MCF-7 | 0.21 |
The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Inhibition of Kinases
The compound has also been investigated for its role as a kinase inhibitor . For instance, it selectively inhibits MPS1 , a kinase involved in the regulation of the cell cycle and mitosis. In vitro studies showed that this compound stabilizes an inactive conformation of MPS1, leading to significant antiproliferative effects in human tumor xenograft models .
Table 2: Inhibition of MPS1 by Pyrrolo[3,2-c]pyridine Derivatives
Compound | IC50 (μM) |
---|---|
CCT251455 | 0.025 |
Optimized Derivative | 0.12 |
Neurological Applications
Beyond oncology, derivatives of pyrrolo[3,2-c]pyridine have shown promise in treating neurological disorders. Research indicates that these compounds may possess sedative and anxiolytic properties , as demonstrated in animal models where they reduced locomotor activity and exhibited potential anti-anxiety effects .
Table 3: Neurological Activity of Pyrrolo[3,2-c]pyridine Derivatives
Compound | Effect Observed | Dosage (LD50) |
---|---|---|
Compound A | Reduced locomotor activity | 1/10 LD50 |
Compound B | Anxiolytic effect in mice | 1/20 LD50 |
Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial activities against various pathogens. Studies indicate that these compounds exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
Table 4: Antimicrobial Activity of Pyrrolo[3,2-c]pyridine Derivatives
Compound Name | Activity Against | MIC (µg/mL) |
---|---|---|
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine HCl | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Candida albicans | 16 |
Case Studies
Several case studies have documented the efficacy of pyrrolo[3,2-c]pyridine derivatives in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.
- Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Mécanisme D'action
The mechanism of action of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine compound with different biological activities.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs .
Activité Biologique
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-c]pyridine core, which is known for its ability to interact with various biological targets. The basic structure can be represented as follows:
This structure allows for various modifications that can enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of derivatives were synthesized and tested against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. The most potent derivative showed IC50 values ranging from 0.12 to 0.21 μM , demonstrating significant cytotoxicity and the ability to disrupt tubulin polymerization at low concentrations (3 μM and 5 μM) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
10t | HeLa | 0.12 |
10t | SGC-7901 | 0.15 |
10t | MCF-7 | 0.21 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes. For example, it has been identified as a potent inhibitor of the MPS1 kinase, with an IC50 value of 0.025 μM in cellular assays . This inhibition leads to the stabilization of an inactive conformation of MPS1, preventing ATP and substrate binding.
Other Pharmacological Activities
In addition to its anticancer properties, compounds based on the pyrrolo[3,2-c]pyridine scaffold exhibit a range of other biological activities:
- Antiparasitic Activity : Some derivatives have shown promising results against parasites with EC50 values as low as 0.023 μM .
- CYP Inhibition : Certain derivatives have been noted for their inhibition of cytochrome P450 enzymes, which is crucial for drug metabolism .
- Sedative Effects : Research indicates potential sedative properties in animal models, although further studies are needed to clarify these effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity : A study involving the synthesis of various derivatives showed that modifications at the C-2 position significantly affected potency against cancer cell lines. The optimized compound demonstrated improved selectivity and metabolic stability .
- Inhibition of MPS1 Kinase : A focused library screening revealed that specific modifications led to enhanced binding affinity to MPS1 and significant antiproliferative activity in human tumor xenograft models .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFWIMIYYDPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676869 | |
Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933743-55-6 | |
Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.